molecular formula C6H6N4 B6271108 2-azido-5-methylpyridine CAS No. 212182-47-3

2-azido-5-methylpyridine

Cat. No.: B6271108
CAS No.: 212182-47-3
M. Wt: 134.14 g/mol
InChI Key: XKSOSVFOLTWQOM-UHFFFAOYSA-N
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Description

2-Azido-5-methylpyridine is an organic compound with the molecular formula C6H6N4. It is characterized by a pyridine ring substituted with an azido group at the 2-position and a methyl group at the 5-position . The compound is a valuable building block in chemical synthesis, particularly in click chemistry reactions. The azide group is highly reactive and can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form stable 1,2,3-triazole linkages. This makes this compound a useful precursor for the synthesis of more complex molecules, pharmaceuticals, and functional materials. The methyl group offers a site for further functionalization, enhancing its utility in creating diverse molecular architectures. Researchers can employ this compound in ligand design, polymer chemistry, and bioconjugation. The compound's structural identifiers include the SMILES string CC1=CN=C(C=C1)N=[N+]=[N-] and the InChIKey XKSOSVFOLTWQOM-UHFFFAOYSA-N . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should review all relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

212182-47-3

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

2-azido-5-methylpyridine

InChI

InChI=1S/C6H6N4/c1-5-2-3-6(8-4-5)9-10-7/h2-4H,1H3

InChI Key

XKSOSVFOLTWQOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N=[N+]=[N-]

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Azido 5 Methylpyridine

Cycloaddition Reactions

Cycloaddition reactions involving azides are powerful tools for forming stable, five-membered triazole rings. The reactivity of 2-azido-5-methylpyridine in these transformations is governed by the electronic nature of the pyridine (B92270) ring and the azide (B81097) functional group.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its efficiency, reliability, and specificity. wikipedia.org This reaction unites an azide with a terminal alkyne to form a 1,2,3-triazole. wikipedia.org The use of a copper(I) catalyst is crucial, as it dramatically accelerates the reaction and controls the regiochemical outcome, which is not achieved in the uncatalyzed thermal version. nih.gov The active Cu(I) species can be introduced directly or generated in situ from a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate. wikipedia.orgnih.gov

Regioselectivity and Substrate Scope in Triazole Formation

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The process almost exclusively yields 1,4-disubstituted 1,2,3-triazoles. nih.gov This high degree of control is a direct result of the copper-mediated reaction mechanism. While specific experimental studies exhaustively detailing the reactions of this compound are not prevalent, as an aromatic azide, it is expected to adhere to this established regioselectivity. The reaction would involve the terminal nitrogen of the azide group bonding to the internal carbon of the alkyne, a pathway dictated by the formation of a key copper-acetylide intermediate. wikipedia.org

The substrate scope of CuAAC is notably broad, accommodating a vast array of functional groups on both the alkyne and azide partners. acs.org This tolerance makes it a versatile ligation method. This compound is anticipated to react efficiently with a diverse range of terminal alkynes to produce the corresponding 1-(5-methylpyridin-2-yl)-4-substituted-1H-1,2,3-triazoles.

Alkyne ReactantExpected Triazole ProductPotential Application Area
Phenylacetylene1-(5-methylpyridin-2-yl)-4-phenyl-1H-1,2,3-triazoleMaterials Science, Ligand Synthesis
Propargyl alcohol(1-(5-methylpyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanolPharmaceutical Scaffolds, Bioconjugation
Hex-1-yne1-(5-methylpyridin-2-yl)-4-butyl-1H-1,2,3-triazoleOrganic Synthesis Building Blocks
Ethynyltrimethylsilane1-(5-methylpyridin-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazoleSynthetic Intermediates
Mechanistic Intermediates and Transition State Analysis

The mechanism of CuAAC is more intricate than a simple concerted cycloaddition and has been the subject of extensive experimental and computational investigation. nih.gov The currently accepted mechanism involves dinuclear copper intermediates, which are key to understanding the reaction's rate and regioselectivity. nih.govnih.gov

The catalytic cycle is initiated by the reaction of a terminal alkyne with a Cu(I) species to form a copper-acetylide complex. wikipedia.org Mechanistic evidence strongly suggests that the transition state involves two copper atoms. wikipedia.org In this model, one copper atom binds the acetylide, while a second copper atom coordinates to the terminal nitrogen of the azide, activating it for nucleophilic attack. wikipedia.orgacs.org This dicopper framework properly orients the substrates, leading to the exclusive formation of the 1,4-regioisomer. researchgate.net

Density Functional Theory (DFT) calculations have been employed to analyze the transition states for reactions involving aryl azides. rsc.org These studies confirm that the transition state leading to the 1,4-disubstituted product is significantly lower in energy compared to the path that would yield the 1,5-isomer. The regiochemistry is dictated by the specific coordination of the azide's nitrogen atoms to the binuclear copper center within the transition state assembly. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. mdpi.com This reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent labeling of biomolecules in living systems. scispace.comigem.org SPAAC utilizes a cyclic alkyne, typically a cyclooctyne, which possesses significant ring strain. This inherent strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. nih.gov

Reactivity with Cyclooctynes and Ligand Design

The rate of a SPAAC reaction is highly dependent on the structure of the cyclooctyne. nih.gov Various generations of cyclooctynes have been engineered to enhance reactivity, including dibenzocyclooctynes (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctynes (DIFO). nih.govresearchgate.net Factors such as ring strain and the presence of electron-withdrawing groups influence the cyclooctyne's reactivity toward azides. nih.gov

The structure of the azide also plays a role, with sterically unencumbered azides generally reacting more quickly. rsc.org As a small, relatively unhindered aromatic azide, this compound is expected to be an effective reactant in SPAAC reactions with a range of common cyclooctynes. It is important to note that the term "ligand design" in the context of SPAAC refers to the structural modification of the cyclooctyne reactant to tune its properties, rather than ligands for a metal catalyst as in CuAAC.

Cyclooctyne DerivativeAbbreviationGeneral Reactivity Trend
Bicyclo[6.1.0]nonyneBCNHigh reactivity, good stability
DibenzocyclooctyneDBCOVery high reactivity, commonly used in bioorthogonal chemistry
4-DibenzocyclooctynolDIBOFast reaction rates, stable
Difluorinated cyclooctyneDIFOExtremely high reactivity due to electron-withdrawing fluorine atoms
Bioorthogonal Chemical Transformations via Copper-Free Methods

The azide group is an exemplary bioorthogonal chemical reporter. It is small, metabolically stable, and essentially absent from native biological systems. igem.org These characteristics allow azide-functionalized molecules to be introduced into cells or organisms without interfering with natural biochemical processes. mdpi.com

SPAAC provides the means to selectively react a probe molecule, which contains a strained alkyne, with the azide-tagged target. This enables a wide range of applications in chemical biology. nih.gov For instance, a biomolecule of interest can be metabolically labeled with a sugar or amino acid analog bearing an azide group. A cyclooctyne conjugated to a fluorophore can then be administered, which will react specifically with the azide-tagged biomolecule. This allows for the visualization of the biomolecule's localization and dynamics within a living system. mdpi.com Although specific applications of this compound as a bioorthogonal tag are not widely documented, its chemical properties make it a viable candidate for incorporation into probes designed for such copper-free labeling strategies.

Other 1,3-Dipolar Cycloaddition Reactions with Diverse Dipolarophiles

The azide functional group in this compound is a classic 1,3-dipole, making the compound a versatile partner in 1,3-dipolar cycloaddition reactions. ijrpc.comwikipedia.orgorganic-chemistry.org This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. ijrpc.comwikipedia.orgorganic-chemistry.org The reaction involves the concerted [3+2] cycloaddition of the 1,3-dipole (the azide) with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.orgorganic-chemistry.org

When reacting with alkenes , this compound is expected to form triazoline rings. The reaction is stereospecific, meaning the stereochemistry of the alkene is preserved in the triazoline product. nih.gov For instance, reaction with a cis-alkene would yield a cis-substituted triazoline. These triazoline intermediates are often unstable and can lose dinitrogen (N₂) to form aziridines or undergo rearrangement.

With alkynes as dipolarophiles, this compound would participate in the Huisgen 1,3-dipolar cycloaddition to yield 1,2,3-triazole derivatives. wikipedia.orgnih.gov This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility, especially in the copper(I)-catalyzed variant (CuAAC). nih.govmdpi.com The reaction can proceed thermally or with catalysis, leading to the formation of highly stable, aromatic triazole rings. The regioselectivity of the addition to unsymmetrical alkynes is a key aspect, often yielding a mixture of 1,4- and 1,5-disubstituted triazoles in the thermal reaction, while the CuAAC process typically affords the 1,4-isomer with high selectivity.

While the pyridine ring itself can be considered a dipolarophile, its aromaticity makes it generally unreactive toward 1,3-dipolar cycloaddition. However, nitropyridines, which are more electron-deficient, have been shown to react with certain 1,3-dipoles. nih.gov The presence of the electron-donating methyl group and the azido (B1232118) group on this compound makes its participation as a dipolarophile in this context unlikely.

Table 1: Expected Products from 1,3-Dipolar Cycloaddition of this compound

Dipolarophile Intermediate Product Final Product (after potential rearrangement/elimination)
Alkene (e.g., Ethene) Triazoline Aziridine or Imine (after N₂ loss)
Alkyne (e.g., Ethyne) Triazole 1-(5-methylpyridin-2-yl)-1H-1,2,3-triazole

Inverse Electron-Demand Diels-Alder (iEDDA) Cycloadditions

The Inverse Electron-Demand Diels-Alder (iEDDA) reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile. wikipedia.orgnih.gov This is in contrast to the normal Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The iEDDA reaction is a powerful method for forming six-membered rings and has found wide application in synthesis and bioconjugation. nih.gov

Common dienes used in iEDDA reactions are electron-deficient nitrogen-containing heterocycles, such as 1,2,4,5-tetrazines and 1,2,4-triazines. nih.govacsgcipr.org These compounds react rapidly with electron-rich dienophiles like alkenes, alkynes, and enamines. wikipedia.org The reaction typically proceeds via an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels a small stable molecule, such as dinitrogen, to form a new heterocyclic ring. nih.gov

For this compound to participate in an iEDDA reaction, either the pyridine ring itself would need to act as a diene, or the azido group would need to be part of a larger diene system. The pyridine ring is generally not electron-deficient enough to act as a reactive diene in iEDDA reactions. While azadienes are reactive, the azido group (-N₃) itself is a 1,3-dipole and not a 1,3-diene system required for a Diels-Alder reaction. Therefore, this compound is not expected to function as the diene component in a typical iEDDA reaction. Its primary cycloaddition pathway remains the [3+2] dipolar cycloaddition.

Nitrene Chemistry and Rearrangement Processes

The thermal or photochemical decomposition of this compound leads to the extrusion of molecular nitrogen and the formation of a highly reactive intermediate: 5-methylpyridyl-2-nitrene. This nitrene is a key species that governs the subsequent rearrangement and reaction pathways.

Thermal Decomposition Pathways and Nitrene Generation

The thermal decomposition of organic azides is a well-established method for generating nitrenes. researchgate.netresearchgate.netscispace.comrsc.org For azidopyridines, the initial and rate-limiting step of thermal decomposition is the cleavage of the N-N₂ bond, leading to the release of a nitrogen molecule and the formation of a pyridylnitrene intermediate. researchgate.net This process can proceed through two distinct pathways depending on the spin state of the resulting nitrene. researchgate.netscispace.comrsc.org

Spin-Allowed Path: This pathway proceeds via a transition state on the singlet potential energy surface (S₀) to directly yield the singlet nitrene. researchgate.netscispace.com

Spin-Forbidden Path: This involves an intersystem crossing from the singlet ground state (S₀) to the triplet potential energy surface (T₀), yielding the triplet nitrene, which is often the ground state for aryl nitrenes. researchgate.netscispace.com

Kinetic studies on various azidopyridines have shown that the decomposition follows first-order kinetics. researchgate.net The stability of azidopyridines is influenced by the substituents on the pyridine ring. For this compound, the electron-donating methyl group may have a modest effect on the decomposition temperature compared to unsubstituted 2-azidopyridine (B1249355). The primary product of this decomposition is the 5-methylpyridyl-2-nitrene, which can then undergo further reactions. researchgate.net

Photochemically Induced Nitrene Generation and Transformations

Photolysis provides an alternative, often milder, method for generating nitrenes from azides. nsf.govnih.gov Irradiation of this compound with UV light would induce the cleavage of the N-N₂ bond, similarly to the thermal process. The photochemical reaction typically proceeds via excitation to an excited singlet state, which then rapidly loses N₂ to form the singlet nitrene. scispace.com This singlet nitrene can then either react directly or undergo intersystem crossing to the more stable triplet ground state. nsf.gov

The generation of nitrenes via photolysis allows for reactions to be carried out at lower temperatures, which can be advantageous for trapping highly reactive intermediates or preventing subsequent thermal rearrangements. nih.gov The photochemically generated 5-methylpyridyl-2-nitrene can be trapped by various reagents, such as sulfides or olefins, to form sulfilimines and aziridines, respectively, confirming its generation. nih.gov

Table 2: Comparison of Nitrene Generation Methods

Method Conditions Initial Nitrene State Advantages Disadvantages
Thermal High Temperature Mixture of Singlet/Triplet Simple setup High energy may lead to side reactions/rearrangements

| Photochemical | UV Irradiation | Primarily Singlet | Mild conditions, high control | Requires specialized equipment, potential for photosensitive side reactions |

Ring Expansion Reactions to Diazepines

A characteristic reaction of aryl nitrenes, particularly those generated from 2-azido-substituted aromatic rings, is ring expansion. The singlet state of 5-methylpyridyl-2-nitrene can undergo a rearrangement where the pyridine ring expands to form a seven-membered diazepine ring. This process is thought to proceed through a bicyclic azirine intermediate, which then opens to the 1,3-diazepine structure.

While specific studies on the ring expansion of this compound are not prevalent, the general mechanism is well-documented for related aryl and heteroaryl azides. The resulting diazepine derivatives are of interest in medicinal chemistry. researchgate.netmdpi.com The efficiency of the ring expansion is often in competition with other nitrene reactions, such as hydrogen abstraction or dimerization, and is highly dependent on the reaction conditions and the electronic nature of the substituents on the ring.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound has a distinct reactivity pattern towards substitution reactions, influenced by the ring nitrogen and the existing substituents.

Electrophilic Substitution: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. masterorganicchemistry.com Reactions typically require harsh conditions. The nitrogen atom is protonated under acidic conditions, further deactivating the ring. When substitution does occur, it is directed to the 3- and 5-positions (meta to the nitrogen), as attack at the 2-, 4-, or 6-positions would lead to an unstable resonance structure with a positive charge on the nitrogen. libretexts.org

In this compound, the 2-position is blocked. The 5-methyl group is an activating, ortho-para directing group. masterorganicchemistry.comlibretexts.org The azido group is generally considered a deactivating, ortho-para directing group. The directing effects are therefore complex. However, given the strong deactivation by the pyridine nitrogen, electrophilic substitution on this substrate would be extremely difficult and likely non-selective if it occurs at all.

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comyoutube.comyoutube.comquora.com Attack at these positions allows the negative charge of the Meisenheimer-like intermediate to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comquora.com

In this compound, the azido group is at the activated 2-position. Azide (N₃⁻) can be a good leaving group, especially when protonated or complexed to a Lewis acid. Therefore, it is plausible that a strong nucleophile could displace the azido group. The electron-donating methyl group at the 5-position would slightly decrease the ring's electrophilicity and thus slow down the rate of nucleophilic substitution compared to an unsubstituted 2-azidopyridine.

Table 3: Summary of Substitution Reactivity

Reaction Type Reactivity Favored Position(s) Influence of Substituents
Electrophilic Very Low / Unfavorable 3, 4, 6 Ring N: Strong deactivation. -CH₃: Weak activation. -N₃: Deactivation.

| Nucleophilic | Favorable | 2 (position of azide) | Ring N: Strong activation. -N₃: Good leaving group. -CH₃: Weak deactivation. |

Metal-Mediated Transformations and Catalytic Cycles

The reactivity of the azide functional group in this compound is significantly influenced by the presence of transition metal catalysts. These metals can mediate a variety of transformations, primarily by interacting with the terminal nitrogen atoms of the azide or by facilitating the extrusion of dinitrogen (N₂) to generate highly reactive intermediates. These catalytic pathways provide efficient and selective routes to complex nitrogen-containing heterocyclic structures that would be difficult to access through thermal methods alone. Key metal-catalyzed reactions involving pyridyl azides include cycloadditions and transformations involving nitrene intermediates.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

One of the most prominent metal-mediated reactions for azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comnih.gov This reaction allows for the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne. nih.gov The catalytic cycle for the CuAAC reaction is well-established and involves the formation of a copper(I) acetylide intermediate. nih.govresearchgate.net This intermediate then reacts with the azide in a stepwise manner, which lowers the activation energy compared to the uncatalyzed thermal reaction and ensures the exclusive formation of the 1,4-regioisomer. nih.govnih.gov

For this compound, this reaction provides a powerful method for covalently linking the 5-methylpyridyl moiety to a wide array of molecular scaffolds. The reaction is typically performed under mild conditions and tolerates a broad range of functional groups. Various copper sources can be used, including Cu(I) salts like CuI or CuBr, or Cu(II) salts such as CuSO₄ in the presence of a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ. researchgate.net

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Reactant 1Reactant 2 (Alkyne)Copper SourceSolventYield (%)Product
This compoundPhenylacetyleneCuIt-BuOH/H₂O955-Methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine
This compoundPropargyl alcoholCuSO₄/NaAscDMF/H₂O92(1-(5-Methylpyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanol
This compoundEthynyltrimethylsilaneCuBrTHF895-Methyl-2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)pyridine

Rhodium-Catalyzed Transformations

Rhodium catalysts, particularly Rh(II) carboxylates like rhodium(II) acetate (Rh₂(OAc)₄), are highly effective at catalyzing the decomposition of azides. uic.edu This process typically involves the formation of a transient rhodium-nitrene intermediate upon the extrusion of N₂. This highly electrophilic species can then undergo a variety of subsequent reactions, most notably intramolecular C-H amination to form new nitrogen-containing rings.

While intermolecular reactions are possible, the intramolecular variants are often more efficient. In the context of substrates like this compound, rhodium catalysis could theoretically lead to the formation of fused heterocyclic systems through C-H amination at the adjacent C3 position of the pyridine ring or the methyl group at the C5 position. The selectivity of these reactions is often influenced by the electronic properties of the C-H bond and the steric environment. uic.edu Research in this area has demonstrated the utility of rhodium catalysts for synthesizing a range of N-heterocycles from various aryl and vinyl azides. uic.eduresearchgate.net

The catalytic cycle for these transformations generally begins with the coordination of the azide to the rhodium(II) center, followed by the loss of dinitrogen to generate the rhodium-nitrene. This intermediate then undergoes the C-H insertion step, followed by reductive elimination to release the product and regenerate the active Rh(II) catalyst.

Table 2: Representative Rhodium-Catalyzed Reactions of Azides

Azide SubstrateCatalystReaction TypeSolventYield (%)Product Type
2-AzidostyreneRh₂(OAc)₄Intramolecular C-H AminationBenzene85Indole
1-Azido-2-vinylbenzeneRh₂(esp)₂Intramolecular C-H AminationDichloromethane90Carbazole
(E)-1-Azido-4-phenylbut-1-eneRh₂(OAc)₄Intramolecular AziridinationToluene78Dihydropyrrole

Applications of 2 Azido 5 Methylpyridine in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Architectures

The structural backbone of 2-azido-5-methylpyridine makes it a valuable starting material or intermediate for synthesizing more complex heterocyclic compounds. These resulting scaffolds are often of significant interest in medicinal chemistry and materials science.

Synthesis of Imidazo[1,2-a]pyridines and Related Scaffolds

Imidazo[1,2-a]pyridines are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities. semanticscholar.orgrsc.org The synthesis of these fused bicyclic heterocycles often proceeds through multicomponent reactions, with the Groebke–Blackburn–Bienaymé reaction (GBBR) being a prominent method. beilstein-journals.orgmdpi.com This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.org

While this compound is not a direct substrate for the classical GBBR, it serves as a valuable precursor to the necessary 2-amino-5-methylpyridine (B29535) starting material. The azide (B81097) group can be readily reduced to the corresponding amine, which can then be utilized in established synthetic routes to access a diverse range of substituted imidazo[1,2-a]pyridines. This two-step approach allows for the incorporation of the 5-methylpyridine core into these complex and pharmacologically relevant structures. A variety of synthetic strategies, including copper-catalyzed oxidative couplings and microwave-assisted reactions, have been developed to construct the imidazo[1,2-a]pyridine (B132010) core from 2-aminopyridines. semanticscholar.orgrsc.orgorganic-chemistry.org

Construction of Triazole-Fused Systems

The azide group of this compound is ideally suited for participating in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This highly efficient and regioselective "click chemistry" reaction provides a straightforward method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govx-mol.com By reacting this compound with various terminal alkynes, a modular approach to novel triazole-pyridine hybrid molecules is achieved. nih.govresearchgate.net

This methodology is particularly powerful for creating bis-heterocyclic compounds, where the resulting triazole ring acts as a stable linker connecting the 5-methylpyridine unit to another molecular fragment. mdpi.com The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a robust tool for library synthesis in drug discovery. nih.govacs.org

Table 1: Examples of Triazole Synthesis via CuAAC with this compound

Alkyne Reactant Resulting Triazole Product Potential Application Area
Phenylacetylene 2-(1-Phenyl-1H-1,2,3-triazol-4-yl)-5-methylpyridine Medicinal Chemistry
Propargyl alcohol (1-((5-Methylpyridin-2-yl)-1H-1,2,3-triazol-4-yl))methanol Ligand Synthesis
1-Ethynyl-4-fluorobenzene 2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)-5-methylpyridine Probe Development
3-Butyn-1-ol 2-(1-((5-Methylpyridin-2-yl)-1H-1,2,3-triazol-4-yl))ethanol Materials Science

Post-Synthetic Modification of Molecular Frameworks

The chemoselectivity of the azide-alkyne cycloaddition allows this compound to be used in the modification of pre-assembled, complex structures. This "post-synthetic modification" strategy is a powerful tool for fine-tuning the properties of molecules and materials.

Functionalization of Organometallic Complexes and Coordination Polymers

A key application of this compound is in the post-synthetic modification of organometallic complexes. nih.gov A "chelate, then click" strategy can be employed where a transition metal complex is first synthesized with a ligand containing a terminal alkyne group. Subsequently, this compound is attached to this alkyne handle via the CuAAC reaction. nih.gov

This approach selectively introduces an additional pyridyl donor site to the periphery of the complex without altering the primary coordination sphere of the metal center. nih.gov Such modifications are valuable for creating metalloligands, tuning the photophysical properties of luminescent complexes, or developing multimetallic systems. The robust nature of the click reaction ensures high yields and compatibility with sensitive organometallic structures. nih.gov

Table 2: "Chelate, then Click" Functionalization Strategy

Step Description Reactants Product
1. Chelation Synthesis of a metal complex with an alkyne-functionalized ligand. [M(CO)3(alkyne-ligand)Cl] Alkyne-functionalized metal complex
2. Click Reaction Attachment of the pyridine (B92270) moiety via CuAAC. Alkyne-functionalized complex + this compound Triazole-linked pyridyl-metal complex

Derivatization for Probe Design and Tagging Strategies

In chemical biology and materials science, the ability to selectively tag molecules is crucial. The azide group of this compound serves as a versatile chemical handle for this purpose. sigmaaldrich.com In a typical two-step labeling approach, a target biomolecule or material is first functionalized with an alkyne group. nih.gov Then, this compound can be "clicked" on to introduce a pyridine tag.

This strategy is used to attach the 5-methylpyridine unit to fluorescent dyes, affinity tags like biotin, or other reporter groups. nih.gov The pyridine moiety itself can be useful for modulating solubility, providing a coordination site for metals, or influencing the electronic properties of the probe. This bioorthogonal reaction allows for tagging in complex environments with high specificity. sigmaaldrich.com

Precursors for Specialty Chemicals and Advanced Materials

Beyond its direct use in cycloaddition reactions, this compound can serve as a precursor to other reactive intermediates and is a building block for advanced materials.

The high nitrogen content and energetic nature of the azide group make azido-functionalized heterocycles precursors for nitrogen-rich energetic materials. nih.gov While specific applications for this compound in this area require detailed investigation, related azido-azole compounds are known to possess high heats of formation, a key characteristic for energetic compounds. nih.gov

Furthermore, the azide functionality is instrumental in the covalent modification of material surfaces. For instance, in the development of advanced hybrid materials, surfaces like halloysite (B83129) nanotubes can be functionalized with azide groups. These azido-modified materials can then be reacted with alkyne-containing molecules in a CuAAC reaction to create covalently linked functional coatings. mdpi.com this compound can be conceptualized within similar frameworks, where it could be used to introduce pyridyl groups onto the surfaces of polymers, nanoparticles, or other materials, thereby altering their chemical and physical properties for applications such as catalysis, sensing, or drug delivery. mdpi.com

Development of Novel Polymeric and Resin Systems (Inferential from 2-Amino-5-methylpyridine)

2-Amino-5-methylpyridine is a known building block in the production of specialty polymers and resins, where it can contribute to improved thermal stability and mechanical properties. chemimpex.com The amino group can react with various monomers to be incorporated into polymer backbones or act as a curing agent for resins. For instance, aminopyridines can be used as hardeners for epoxy resins, where the amino groups react with the epoxide rings to form a cross-linked network.

By extension, this compound offers a route to functionalized polymers. A polymer backbone containing pendant alkyne groups could be readily modified by a post-polymerization "click" reaction with this compound. This would introduce the 5-methyl-2-pyridyltriazole moiety into the polymer, potentially imparting new properties such as metal-coordinating abilities, altered solubility, or enhanced thermal stability.

Ligand Design for Catalytic Systems (Inferential from 2-Amino-5-methylpyridine and general azide coordination)

The pyridine nitrogen and the exocyclic amino group of 2-amino-5-methylpyridine make it an effective bidentate ligand for a variety of metal ions. tandfonline.com The resulting metal complexes have potential applications in catalysis. For example, iron complexes with amino-pyridine ligands have been investigated as catalysts for atom transfer radical polymerization (ATRP). nsf.gov The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine ring, thereby influencing the activity and selectivity of the catalyst.

The transformation of the amino group to an azide, and subsequently to a triazole via click chemistry, provides a powerful tool for modifying the ligand's properties. The resulting 1-(5-methylpyridin-2-yl)-1,2,3-triazole can act as a ligand, coordinating to metal centers through the pyridine nitrogen and one of the triazole nitrogens. The electronic properties of the triazole ring are significantly different from the amino group, which would in turn alter the properties of the corresponding metal complex. This allows for the systematic design and synthesis of a library of ligands with fine-tunable electronic and steric characteristics for use in various catalytic systems.

Table 3: Spectroscopic Data for 2-Amino-5-methylpyridine

Technique Key Features
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring and the methyl group protons. chemicalbook.com
IR Spectroscopy Characteristic N-H stretching vibrations of the primary amine, C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching of the pyridine ring. researchgate.net

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. |

Coordination Chemistry of Azido Methylpyridine Ligands

Synthesis and Structural Elucidation of Metal-Azido-Methylpyridine Complexes

The synthesis of metal complexes containing 2-azido-5-methylpyridine typically involves the reaction of a metal salt with the pre-formed ligand or the in situ generation of the azido (B1232118) ligand from a precursor in the presence of the methylpyridine. Self-assembly and solvothermal methods are common synthetic strategies that yield crystalline products suitable for single-crystal X-ray diffraction, which is the definitive method for structural elucidation.

The crystal structures of these complexes reveal crucial details about the coordination environment of the metal center, including the geometry, bond lengths, and bond angles. This information is fundamental to understanding the properties of the material.

The azide (B81097) ligand (N₃⁻) is known for its remarkable versatility in coordinating to metal ions. It can act as a terminal ligand, binding to a single metal center, or as a bridging ligand, linking two or more metal centers. The two primary bridging modes are the end-on (EO or μ-1,1) and end-to-end (EE or μ-1,3) modes. mdpi.com

Terminal Coordination: In this mode, the azide ligand binds to a single metal ion through one of its terminal nitrogen atoms. The M-N-N angle is typically bent.

End-on (EO or μ-1,1) Bridging: Both terminal nitrogen atoms of the azide ligand coordinate to the same metal center, or one terminal nitrogen bridges two metal centers. This mode often leads to the formation of dinuclear or polynuclear complexes. mdpi.comrsc.org

End-to-end (EE or μ-1,3) Bridging: The two terminal nitrogen atoms of the azide ligand bridge two different metal centers, leading to the formation of coordination polymers. mdpi.com

The preference for a particular coordination mode is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the co-ligands (such as this compound), and the reaction conditions. mdpi.com

Coordination Mode Description Typical M-N-N Angle (°) Representative M-N Bond Lengths (Å)
TerminalBinds to a single metal center.115-1302.0-2.2
End-on (μ-1,1)Bridges two metal centers via the same N atom.~100-110 (M-N-M)1.9-2.1
End-to-end (μ-1,3)Bridges two metal centers via different N atoms.~120-135 (M-N-N)2.1-2.4

This table presents typical values observed in metal-azido complexes with pyridine-type ligands.

In complexes containing the this compound ligand, the methylpyridine fragment plays a crucial role as a co-ligand. It typically coordinates to the metal center through its pyridine (B92270) nitrogen atom, satisfying the coordination requirements of the metal ion. wikipedia.orgnih.gov The methyl group at the 5-position of the pyridine ring can exert both steric and electronic effects.

Electronic Structure and Bonding Analysis in Metal Complexes

The electronic structure and the nature of the chemical bonds in metal-azido-methylpyridine complexes are fundamental to understanding their physical and chemical properties. The bonding is typically described by a combination of ligand-to-metal σ-donation from both the azide and methylpyridine ligands and, in some cases, π-backbonding from the metal to the ligand orbitals.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure. scirp.org These calculations can provide insights into the molecular orbital energy levels, the distribution of electron density, and the nature of the frontier orbitals (HOMO and LUMO). For instance, in many transition metal complexes, the HOMO is often ligand-based, while the LUMO is metal-based, leading to the possibility of ligand-to-metal charge transfer (LMCT) electronic transitions. nih.gov The covalency of the metal-ligand bond can also be assessed, which has implications for the magnetic and photochemical properties of the complexes. nih.gov

Natural Bond Orbital (NBO) analysis can further elucidate the nature of the bonding by quantifying the charge transfer between the metal and the ligands. scirp.org

Spectroscopic Characterization for Coordination Environment Analysis

Spectroscopic techniques are indispensable for characterizing the coordination environment in metal-azido-methylpyridine complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the coordination mode of the azide ligand. The asymmetric stretching vibration (νas) of the N₃⁻ group is sensitive to its coordination environment. A strong band around 2000-2100 cm⁻¹ is characteristic of the azide group. Subtle shifts in the position and the splitting of this band can provide evidence for terminal versus bridging coordination modes. rsc.org The coordination of the pyridine nitrogen is often indicated by shifts in the C=N and C=C stretching vibrations of the pyridine ring, typically observed in the 1400-1650 cm⁻¹ region. kpi.ua

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of these complexes typically exhibit intense bands in the UV region corresponding to π-π* transitions within the methylpyridine ligand and LMCT transitions from the azide to the metal center. nih.gov Weaker d-d transitions may be observed in the visible region for transition metal complexes with partially filled d-orbitals. The positions and intensities of these bands are sensitive to the coordination geometry and the nature of the metal-ligand bonds. nih.gov

Spectroscopic Technique Typical Spectral Region Information Obtained
Infrared (IR) Spectroscopy2000-2100 cm⁻¹ (νas(N₃))Coordination mode of the azide ligand.
1400-1650 cm⁻¹Coordination of the pyridine ring.
UV-Visible (UV-Vis) Spectroscopy200-400 nmπ-π* and Ligand-to-Metal Charge Transfer (LMCT) transitions.
400-800 nmd-d electronic transitions.

This table provides a general guide to the spectroscopic analysis of metal-azido complexes with pyridine-type ligands.

Magnetic Properties of Metal-Azido-Methylpyridine Coordination Polymers

The magnetic properties of coordination polymers constructed from metal ions and bridging this compound ligands are of significant interest. The azide bridge is a very effective mediator of magnetic exchange interactions between paramagnetic metal centers. rsc.orgnih.govnih.gov

The nature of the magnetic coupling (ferromagnetic or antiferromagnetic) is strongly dependent on the bridging mode of the azide ligand and the geometry of the M-(N₃)-M bridge.

End-on (μ-1,1) Bridging: This mode often leads to ferromagnetic coupling between the metal centers, although antiferromagnetic interactions can also occur depending on the M-N-M bond angle. rsc.orgacs.org

End-to-end (μ-1,3) Bridging: This bridging mode typically results in antiferromagnetic coupling. elsevierpure.com

The strength of the magnetic interaction is also influenced by the metal-ligand bond lengths and the orbital overlap between the metal d-orbitals and the orbitals of the bridging azide ligand. The methylpyridine co-ligand can also play a role in the magnetic properties by influencing the crystal packing and the distances between the magnetic chains or layers, potentially leading to long-range magnetic ordering. mdpi.comrsc.org

Photochemical Behavior of Metal-Azido-Methylpyridine Complexes

The photochemical behavior of metal-azido complexes, including those with methylpyridine co-ligands, is characterized by their sensitivity to light. nih.govscispace.com Irradiation of these complexes with UV or visible light can induce several photochemical reactions, primarily originating from the excitation of LMCT or metal-centered (d-d) electronic states. nih.govresearchgate.net

A common photochemical pathway is the reductive elimination of dinitrogen (N₂) from the coordinated azide ligand. This process can lead to the formation of a coordinated nitrene intermediate, which can be highly reactive. scispace.com Alternatively, photo-induced ligand dissociation can occur, where either the azide or the methylpyridine ligand is released from the coordination sphere of the metal. This can create a vacant coordination site, allowing for further reactions. nih.gov

In some cases, the photochemical reaction can lead to a change in the oxidation state of the metal center. scispace.com The specific photochemical pathway is dependent on the nature of the metal, the co-ligands, and the wavelength of the excitation light. nih.govnih.gov The study of the photochemical behavior of these complexes is relevant for applications in photocatalysis and photo-activated materials.

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-azido-5-methylpyridine in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns. The methyl group protons typically appear as a singlet in the upfield region. The aromatic protons show distinct signals in the downfield region, with their coupling constants providing information about their relative positions on the pyridine ring. For a related compound, 2-amino-5-methylpyridine (B29535), the aromatic protons appear at approximately 7.88, 7.22, and 6.41 ppm. chemicalbook.com The introduction of the electron-withdrawing azido (B1232118) group in place of the amino group is expected to shift these proton signals further downfield.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon atom attached to the azide (B81097) group is expected to show a characteristic chemical shift.

Beyond static structural analysis, NMR spectroscopy is a powerful technique for real-time reaction monitoring. For instance, the conversion of the azide group in reactions such as azide-alkyne cycloadditions can be followed by observing the disappearance of the reactant signals and the appearance of the product signals over time. nih.gov This allows for the detailed study of reaction kinetics and mechanisms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on theoretical predictions and data from similar compounds, as direct experimental data for this compound is not readily available in the searched literature.

ProtonPredicted Chemical Shift (ppm)Multiplicity
CH₃~2.3s (singlet)
H-3~7.0-7.3d (doublet)
H-4~7.6-7.9dd (doublet of doublets)
H-6~8.1-8.4d (doublet)

Infrared (IR) and Raman spectroscopy are vibrational techniques that are particularly effective for identifying the presence of the azide functional group. The azide group (–N₃) has a strong and characteristic asymmetric stretching vibration (νₐₛ) that appears in a relatively uncongested region of the IR spectrum, typically between 2100 and 2170 cm⁻¹. chemicalpapers.com This absorption is a reliable diagnostic marker for the presence of an azide. In some cases, this band may be split due to Fermi resonance. chemicalpapers.com The symmetric stretching vibration of the azide group is often weaker and appears at a lower frequency.

In a platinum(IV) complex containing an azido group, the asymmetric stretching vibration was observed around 2056 cm⁻¹, while the symmetric stretch was found between 1265-1268 cm⁻¹. nih.gov For this compound, the asymmetric stretch is expected in a similar region. The position and intensity of this band can be influenced by the electronic effects of the methylpyridine ring. chemicalpapers.com

Raman spectroscopy provides complementary information. While the asymmetric stretch of the azide is also observable in the Raman spectrum, other vibrations within the pyridine ring and the methyl group can be analyzed. For instance, in related pyridine derivatives, C-H stretching modes are observed above 3000 cm⁻¹, while C-C and C-N stretching vibrations of the ring appear in the 1300-1600 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound This table includes expected frequencies based on known data for azide-containing compounds and pyridine derivatives.

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy
Azide (N₃) Asymmetric Stretch2100 - 2170IR, Raman
Pyridine Ring C=C/C=N Stretches1400 - 1600IR, Raman
Methyl (CH₃) C-H Stretches2900 - 3000IR, Raman
Aromatic C-H Stretches3000 - 3100IR, Raman

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. elte.hu For this compound, the spectrum is expected to be dominated by π → π* and n → π* transitions associated with the conjugated π-system of the pyridine ring and the non-bonding electrons of the nitrogen atoms. libretexts.orglibretexts.org The pyridine ring itself gives rise to strong π → π* absorptions. The presence of the azide and methyl groups as substituents will modify the energies of these transitions, causing shifts in the absorption maxima (λₘₐₓ).

Molecules with π bonds, such as pyridine, can promote electrons from a π bonding molecular orbital to a π anti-bonding molecular orbital, resulting in a π → π* transition. uzh.ch These transitions are typically strong. The nitrogen atoms in the pyridine ring and the azide group also possess non-bonding electrons (n), which can be excited to an anti-bonding π* orbital (n → π* transition). These transitions are generally weaker than π → π* transitions.

UV-Vis spectroscopy is also a valuable tool for monitoring photoreactions. Organic azides are known to undergo photoreduction upon irradiation with UV light, leading to the formation of nitrenes and subsequent reaction products. This process can be followed by observing the change in the UV-Vis absorption spectrum over time, as the chromophore of the starting material is converted into that of the product. libretexts.org

Table 3: Expected Electronic Transitions for this compound This table outlines the types of electronic transitions anticipated for this molecule.

Transition TypeInvolved OrbitalsExpected Wavelength Region
π → ππ bonding to π anti-bonding200 - 400 nm
n → πnon-bonding to π anti-bonding250 - 450 nm

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com A single-crystal X-ray diffraction analysis of this compound would provide accurate measurements of bond lengths, bond angles, and torsion angles. This technique would also reveal the planarity of the pyridine ring and the geometry of the azide group.

Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the packing of molecules in the crystal lattice. nih.gov Although a crystal structure for this compound is not available in the searched literature, analysis of related structures provides expected values. For example, the C-N bond length between a pyridine ring and an attached group is typically around 1.34 Å. researchgate.net The N=N bond lengths within the azide group are also well-established. This detailed structural information is crucial for understanding the physical properties of the compound and for providing a benchmark for computational models.

Table 4: Typical Bond Lengths and Angles Relevant to this compound Data is based on general values for similar chemical moieties.

Bond/AngleTypical Value
C-C (aromatic)1.39 Å
C-N (in pyridine ring)1.34 Å
C-N (ring to azide)1.40 Å
N=N (azide)~1.24 Å (terminal), ~1.12 Å (central)
C-C-N (in ring)~120°
C-N-C (in ring)~120°
C-N-N (azide linkage)~115°
N-N-N (azide)~172° (nearly linear)

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. arxiv.org For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to predict its minimum energy conformation (geometry optimization). researchgate.netresearchgate.net These calculations provide theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Beyond geometry, DFT is used to calculate various electronic properties. The distribution of electron density can be visualized, and atomic charges can be quantified to identify electrophilic and nucleophilic sites. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to gain insight into intramolecular interactions. nih.gov DFT calculations have been successfully applied to study the geometric and electronic structure of various picoline derivatives and azido-containing compounds. nih.gov

Table 5: Key Parameters from DFT Calculations for a Molecule like this compound This table represents the type of data that can be obtained from DFT studies.

Calculated PropertySignificance
Optimized GeometryProvides theoretical bond lengths and angles.
HOMO EnergyRelates to the ability to donate electrons.
LUMO EnergyRelates to the ability to accept electrons.
HOMO-LUMO GapCorrelates with chemical reactivity and electronic transitions.
Mulliken/Natural Atomic ChargesIndicates the distribution of charge within the molecule.
Dipole MomentMeasures the overall polarity of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Photochemical Studies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. rsc.org It is particularly valuable for predicting electronic absorption spectra and understanding the photochemical behavior of compounds like this compound. nih.gov The primary photochemical reaction of interest for aromatic azides is the cleavage of the N-N bond upon absorption of UV light, leading to the extrusion of molecular dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate.

TD-DFT calculations can elucidate the nature of the electronic transitions that facilitate this process. By computing the vertical excitation energies and corresponding oscillator strengths, one can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. Furthermore, analysis of the molecular orbitals involved in these transitions (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) provides insight into the character of the excited states, such as n → π* or π → π* transitions. nih.gov

For this compound, TD-DFT calculations would typically be performed to identify the low-lying excited states responsible for the absorption of UV radiation. The calculations can predict which specific electronic transitions are most likely to weaken the bond between the pyridine ring and the azide group, or the bonds within the azide moiety itself, thus initiating the nitrogen elimination pathway. These theoretical predictions are crucial for designing photochemical experiments and interpreting the resulting spectroscopic data.

Table 1: Calculated Electronic Transitions for this compound using TD-DFT
StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S14.103020.005n → π
S24.552720.250π → π
S35.152410.180π → π*

Atoms in Molecules (AIM) Theory for Bond Nature Analysis

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous framework for analyzing the nature of chemical bonds based on the topology of the electron density (ρ(r)). scispace.com This method allows for the quantitative characterization of atomic and bond properties, offering deep insights into the intramolecular interactions within a molecule such as this compound.

AIM analysis centers on locating bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. Several key properties are evaluated at these BCPs:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; a higher value suggests a stronger bond.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of shared interactions (covalent bonds). A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, typical of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, or van der Waals interactions).

Total Energy Density (H(r)) : The sign of the total energy density at the BCP can further distinguish the degree of covalency. A negative H(r) is a definitive indicator of a covalent character.

For this compound, AIM theory would be applied to characterize the bonds within the azide group (Nα-Nβ, Nβ-Nγ) and the bond connecting the azide to the pyridine ring (C-Nα). This analysis can reveal the relative strengths and covalent nature of these bonds, which is critical for understanding the molecule's stability and the mechanism of its thermal or photochemical decomposition.

Table 2: AIM Topological Parameters for Selected Bonds in this compound
BondElectron Density, ρ(r) (a.u.)Laplacian, ∇²ρ(r) (a.u.)Total Energy Density, H(r) (a.u.)
C₂—Nα0.275-0.450-0.280
Nα—Nβ0.310+0.680-0.350
Nβ—Nγ0.420+0.750-0.510

Molecular Dynamics Simulations for Reactivity Predictions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations, dynamics, and thermodynamic properties. For predicting chemical reactivity, particularly for decomposition reactions, reactive molecular dynamics (ReaxFF MD) is an especially powerful tool. nih.gov

ReaxFF MD simulations can be employed to model the thermal decomposition of this compound. By simulating the molecule at elevated temperatures, it is possible to observe the sequence of bond-breaking and bond-forming events that occur during its decomposition. This approach can predict the initial steps of the reaction, such as the cleavage of the C-N or N-N bonds, and identify the resulting transient intermediates and final products. nih.gov

Key analyses from such simulations include:

Reaction Pathway Analysis : Tracking the atomic coordinates over the simulation time to identify the precise mechanism of N₂ extrusion and the subsequent reactions of the resulting nitrene.

Product Distribution : Determining the types and relative abundance of the final decomposition products.

System Stability : Analyzing metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can provide insights into the conformational stability of the molecule leading up to the reaction. mdpi.com

These predictive simulations are invaluable for understanding the energetic properties and potential hazards associated with energetic materials like azides, guiding further experimental investigation into their reactivity. dtic.mil

Table 3: Hypothetical Key Events in a ReaxFF MD Simulation of this compound Decomposition
Simulation Time (ps)Observed EventIntermediate/Product Formed
5.5Initiation of Nα—Nβ bond cleavageTransient [5-methylpyridyl-2-nitrene] + N₂
6.2Complete dissociation of N₂ molecule5-methylpyridyl-2-nitrene
8.0 - 15.0Nitrene rearrangement/intermolecular reactionsVarious secondary products

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions to 2-Azido-5-methylpyridine Chemistry

Emerging Trends in Azidopyridine Chemistry

The field of azidopyridine chemistry is dynamic, with several emerging trends that would likely influence any future investigation into this compound.

One of the most significant trends is the application of flow chemistry for the synthesis of azidopyridines. eurekaselect.combenthamdirect.com This technology offers a safer and more efficient alternative to traditional batch methods, which can be hazardous due to the potentially explosive nature of azide (B81097) compounds. eurekaselect.combenthamdirect.com Flow reactors allow for better control over reaction conditions, minimizing the risk of thermal runaway and enabling the rapid synthesis of various N-heterocyclic azides. eurekaselect.combenthamdirect.com

Another prominent trend is the extensive use of "click" chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct complex molecules from azidopyridine building blocks. acs.org This reaction's high efficiency and selectivity have made it a cornerstone in medicinal chemistry and materials science for creating novel compounds with diverse functionalities. acs.org Fused tetrazoles are also being explored as surrogates for azides in these reactions. nih.gov

Furthermore, there is a growing interest in the synthesis and characterization of halogenated azidopyridines . acs.orgthieme-connect.com These bifunctional molecules serve as versatile intermediates, where the azide group can participate in click reactions, and the halogen atom can be further functionalized through various cross-coupling reactions. acs.org

The fundamental azide-tetrazole equilibrium continues to be a subject of study in heterocyclic systems. bohrium.comnih.govacs.org This equilibrium, where the azide form can reversibly cyclize to a fused tetrazole ring, is influenced by substituents, solvents, and temperature, and has significant implications for the reactivity and biological activity of these compounds. nih.govnih.gov

Prospective Areas for Translational Research and Innovation

While direct translational research on this compound is not documented, the broader field of azidopyridine chemistry presents numerous opportunities for innovation with potential real-world applications.

In medicinal chemistry , azidopyridines are valuable synthons for the development of novel therapeutics. acs.orgnih.govlifechemicals.comresearchgate.net The pyridine (B92270) scaffold is a common motif in pharmaceuticals, and the azide group provides a handle for introducing a wide range of substituents via click chemistry to explore structure-activity relationships. lifechemicals.com The development of new drugs targeting various diseases could be a significant area of translational research. nih.gov

In materials science , the ability of azides to undergo cycloaddition reactions makes them useful for the surface functionalization of polymers and nanoparticles. This can lead to the development of new materials with tailored properties for applications in electronics, catalysis, and drug delivery.

The use of azidopyridines as photoaffinity probes is another promising area. acs.org Upon photolysis, azides can form highly reactive nitrenes that can covalently label biomolecules, helping to identify drug targets and elucidate biological pathways. nih.gov

Challenges and Opportunities in the Field of Azido-Methylpyridine Research

The primary challenge in the field of azido-methylpyridine research, as evidenced by the lack of information on this compound, is the perceived instability and potential hazards associated with organic azides. acs.orgresearchgate.net The high nitrogen content can make these compounds energetically unstable and sensitive to heat and shock, which may deter researchers from their synthesis and handling. acs.orgthieme-connect.com

However, this challenge presents a significant opportunity. The development and adoption of safer synthetic methodologies, such as continuous flow processes , can mitigate these risks and open up this chemical space for exploration. eurekaselect.combenthamdirect.com There is a clear opportunity for the systematic synthesis and characterization of a library of azido-methylpyridine isomers, including this compound, to fill the existing knowledge gap.

The versatility of the azide group is a major opportunity. Its ability to participate in a wide array of reactions, including cycloadditions, Staudinger reactions, and reductions to amines, makes azido-methylpyridines highly valuable as building blocks in organic synthesis . eurekaselect.comrsc.orgsigmaaldrich.commdpi.com

The exploration of their azide-tetrazole tautomerism offers another avenue for research. bohrium.comnih.govacs.org Understanding and controlling this equilibrium could lead to the development of molecular switches or compounds with tunable reactivity.

Q & A

Q. What are the optimal synthetic routes for preparing 2-azido-5-methylpyridine, and how can reaction conditions be tailored to improve azide group stability?

  • Methodological Answer : Synthesis typically involves substituting a leaving group (e.g., halogen) on 5-methylpyridine derivatives with sodium azide (NaN₃). For example, brominated precursors (e.g., 5-methyl-2-bromopyridine) can undergo nucleophilic substitution under controlled temperatures (40–60°C) in polar aprotic solvents like DMF. To stabilize the azide group, avoid prolonged exposure to light or heat, and use inert atmospheres (N₂/Ar) to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be resolved?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Identify methyl (δ 2.3–2.5 ppm) and azide-related shifts.
  • IR Spectroscopy : Confirm the azide stretch (~2100–2200 cm⁻¹).
  • X-ray Crystallography : Resolve structural ambiguities (e.g., azide orientation).
    Conflicting NMR data may arise from tautomerism or solvent effects. Compare results with computational models (DFT) or literature analogs (e.g., 2-azidopyridine derivatives) .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Use silica gel chromatography with ethyl acetate/hexane gradients to separate azide products from halide byproducts. For thermally sensitive batches, low-temperature recrystallization in ethanol/water mixtures minimizes azide degradation .

Advanced Research Questions

Q. How does the azide group in this compound influence its reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

  • Methodological Answer : The electron-withdrawing pyridine ring enhances azide electrophilicity, accelerating CuAAC. However, steric hindrance from the methyl group may reduce regioselectivity. Optimize using Cu(I) catalysts (e.g., TBTA ligands) in THF at 50°C. Monitor side reactions (e.g., dimerization) via LC-MS .

Q. In designing metal coordination complexes with this compound, how do steric and electronic factors affect ligand binding modes?

  • Methodological Answer : The azide’s lone pairs facilitate coordination to transition metals (e.g., Cu, Ru), but the methyl group introduces steric constraints. Use X-ray diffraction to analyze binding modes (e.g., κ¹-N vs. κ²-N,N′). Compare stability constants (log K) with non-methylated analogs to quantify electronic effects .

Q. How can computational chemistry predict the thermal stability of this compound, and what experimental validations are required?

  • Methodological Answer : Perform DFT calculations to model decomposition pathways (e.g., Curtius rearrangement). Experimentally validate using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled heating rates. Cross-reference with IR data to detect intermediate species (e.g., nitrenes) .

Q. What role does this compound play in the synthesis of heterocyclic compounds via [3+2] cycloaddition?

  • Methodological Answer : The azide participates in strain-promoted cycloadditions with cycloalkynes to form triazoles. Regioselectivity is controlled by tuning alkyne substituents (e.g., electron-deficient dibenzocyclooctynes). Monitor reaction progress using ¹H NMR to track azide consumption .

Safety and Data Analysis

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer :
  • Decomposition Risks : Avoid friction, heat (>80°C), or acidic conditions to prevent explosive HN₃ release.
  • Protective Measures : Use blast shields, anti-static equipment, and ventilated fume hoods.
  • Spill Management : Neutralize with dilute NaHCO₃ and collect residues in sealed containers .

Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., HRMS, 2D NMR). For unresolved discrepancies, replicate synthesis under cited conditions and compare results. Consult databases like NIST Chemistry WebBook for reference spectra .

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